REACTION_CXSMILES
|
P(=O)(O)(O)O.[C:6]1([CH3:33])[CH:11]=[CH:10][C:9]([NH:12][C:13]2[CH:21]=[C:20]([C:22]([OH:24])=O)[C:19]([NH:25][C:26]3[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=3)=[CH:18][C:14]=2[C:15](O)=[O:16])=[CH:8][CH:7]=1>O>[CH3:32][C:29]1[CH:28]=[CH:27][C:26]2[NH:25][C:19]3[C:20]([C:22](=[O:24])[C:31]=2[CH:30]=1)=[CH:21][C:13]1[NH:12][C:9]2[CH:8]=[CH:7][C:6]([CH3:33])=[CH:11][C:10]=2[C:15](=[O:16])[C:14]=1[CH:18]=3
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve each portion
|
Type
|
ADDITION
|
Details
|
before adding another one
|
Type
|
CUSTOM
|
Details
|
The temperature is kept below 60° C. by external water bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the solution is transferred into a 500 ml round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, CaSO4 drying tube, N2 inlet
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and heated to 100° C. within 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed acid-free with water
|
Type
|
ADDITION
|
Details
|
by adding 50 wt % aqueous NaOH solution
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
WAIT
|
Details
|
kept at 60° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
with continued stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
while warm
|
Type
|
WASH
|
Details
|
The filter cake is washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 70°-80° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |